1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-5-methoxybenzoic acid.
Azetidinone Formation: The 2-bromo-5-methoxybenzoic acid is then reacted with an appropriate azetidinone precursor under conditions that promote cyclization, such as heating in the presence of a base like sodium hydride.
Pyrrolidine-2,5-dione Addition: The resulting azetidinone intermediate is further reacted with pyrrolidine-2,5-dione in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using specific reagents.
Cyclization Reactions: The azetidinone ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with different functional groups replacing the bromine atom.
- Oxidized or reduced forms of the original compound.
Scientific Research Applications
1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(1-(2-Chloro-5-methoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
This compound derivatives: Compounds with modifications to the methoxy group or the azetidinone ring, leading to variations in chemical and biological properties.
Properties
IUPAC Name |
1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c1-22-10-2-3-12(16)11(6-10)15(21)17-7-9(8-17)18-13(19)4-5-14(18)20/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGUQILOPLEFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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